

# An In-depth Technical Guide to 3'-Methoxypropiphenone

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## Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propiphenone

Cat. No.: B1338761

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Disclaimer: The compound "**3-(2-Methoxyphenyl)propiphenone**" requested in the topic is not readily identifiable in standard chemical databases and appears to be a less common or undocumented substance. This technical guide will therefore focus on its well-documented structural isomer, 3'-Methoxypropiphenone (CAS: 37951-49-8), which shares the same molecular formula and core structure, with the methoxy group at the meta-position of the phenyl ring attached to the carbonyl group. This guide is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

3'-Methoxypropiphenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.<sup>[1][2]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	37951-49-8	[3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	164.20 g/mol	[3]
IUPAC Name	1-(3-methoxyphenyl)propan-1-one	[3]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	259 °C	[2]
Melting Point	~ -1 °C	[4]
Density	1.016 g/cm <sup>3</sup>	[5]
Solubility	Very slightly soluble in water (0.71 g/L at 25 °C). Good solubility in organic solvents like ethanol, methanol, and diethyl ether.	[1][5]
Flash Point	98.9 °C	[5]
Refractive Index	1.501	[5]

## Synthesis of 3'-Methoxypropiophenone

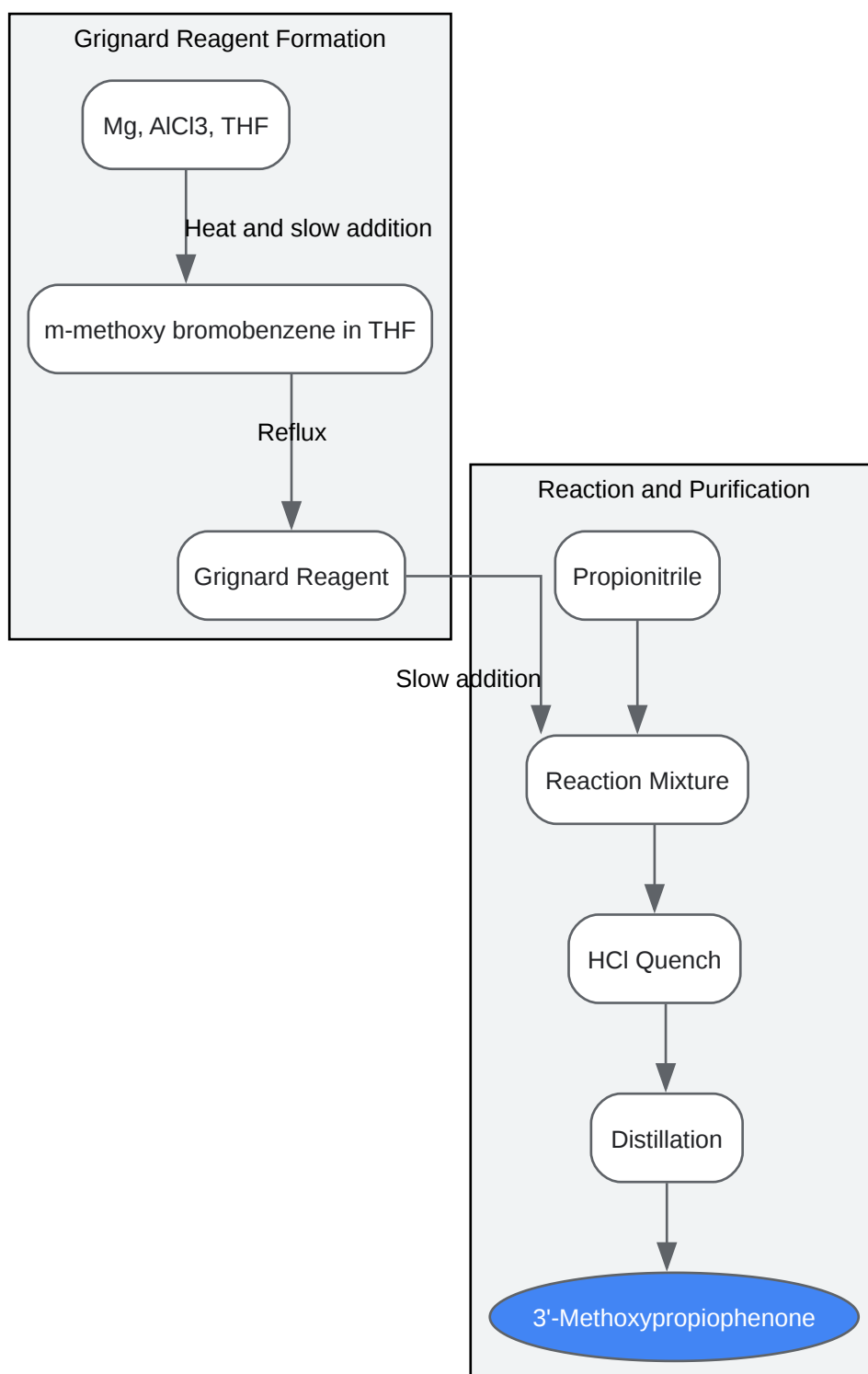
Several synthetic routes to 3'-Methoxypropiophenone have been reported. Below are detailed protocols for two common methods.

### Grignard Reaction with a Nitrile

This method involves the reaction of a Grignard reagent, prepared from an m-methoxy-substituted bromobenzene, with propionitrile.[6]

Experimental Protocol:

- **Grignard Reagent Formation:** In a reaction flask equipped with a reflux condenser and a dropping funnel, add 24.0 g (1.0 mol) of magnesium powder and 3.0 g of anhydrous aluminum trichloride to 300 mL of tetrahydrofuran (THF). Heat the mixture. Slowly add a solution of 187.1 g (1.0 mol) of m-methoxy bromobenzene in 300 mL of THF. Control the reaction temperature to maintain a gentle reflux (50-55 °C). After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.
- **Reaction with Propionitrile:** While stirring, slowly add 55.1 g (1.0 mol) of propionitrile to the prepared Grignard reagent. After the addition is complete, allow the reaction to proceed for another 1.0-2.0 hours.
- **Work-up and Purification:** Cool the reaction mixture in a cold-water bath and slowly add 3.0 mol/L hydrochloric acid to decompose the intermediate addition product. Separate the inorganic phase. The organic phase is subjected to distillation under atmospheric pressure to remove the THF. The residue is then purified by vacuum distillation to yield 3'-Methoxypropioophenone.



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Synthesis of 3'-Methoxypropiophenone via Grignard Reaction.

## Friedel-Crafts Acylation

This classic method involves the acylation of anisole with propionyl chloride using a Lewis acid catalyst.<sup>[1]</sup>

Experimental Protocol:

- **Reaction Setup:** In a suitable reaction vessel, suspend aluminum chloride in a solvent such as dichloromethane.
- **Acylation:** Cool the suspension and add propionyl chloride dropwise, maintaining a low temperature.
- **Addition of Anisole:** Add anisole to the reaction mixture at a controlled rate.
- **Reaction:** Allow the mixture to stir at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
- **Work-up and Purification:** Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with a dilute base solution and then with water, and dry it over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation.

## Biological Activity and Potential Applications

While 3'-Methoxypropiophenone is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules with known biological activities.<sup>[1][4]</sup> The broader class of methoxy-substituted chalcones and other aromatic ketones has demonstrated a range of biological effects, including antimicrobial, antifungal, and antiproliferative activities.<sup>[7]</sup>

- **Antimicrobial and Antifungal Activity:** Methoxy-substituted aromatic compounds have been reported to exhibit inhibitory activity against various bacterial and fungal strains.<sup>[7][8]</sup> For instance, some methoxychalcones have shown potent antifungal activity against *Candida krusei* and antibacterial effects against *Pseudomonas aeruginosa*.<sup>[7]</sup>

- **Antiproliferative Activity:** Certain methoxylated chalcones have been found to display significant antiproliferative effects against various human cancer cell lines.<sup>[7]</sup>

Although specific quantitative biological data for 3'-Methoxypropiophenone is not extensively available in the public domain, its potential for biological activity warrants further investigation, particularly in the context of drug discovery and development.

## Experimental Protocols for Biological Assays

To assess the biological activity of 3'-Methoxypropiophenone, standard in vitro assays can be employed. Below are representative protocols for cytotoxicity and antimicrobial susceptibility testing.

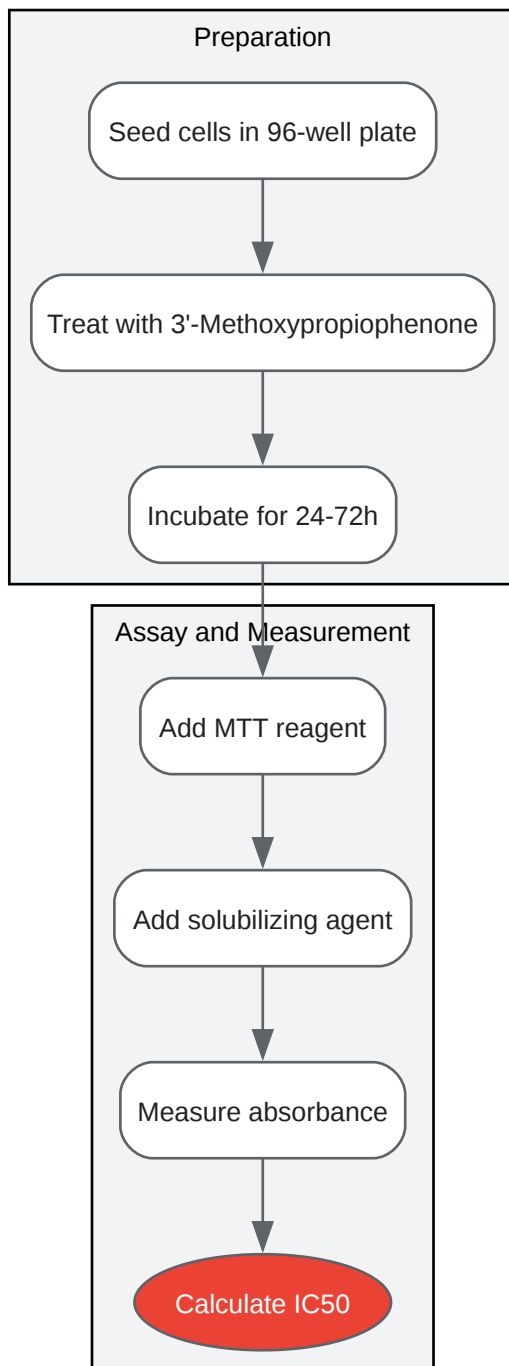
### Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.<sup>[9]</sup>

Experimental Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO<sub>2</sub>).
- **Compound Treatment:** Prepare serial dilutions of 3'-Methoxypropiophenone in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls and untreated controls.
- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value.



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Workflow for a general Cytotoxicity (MTT) Assay.

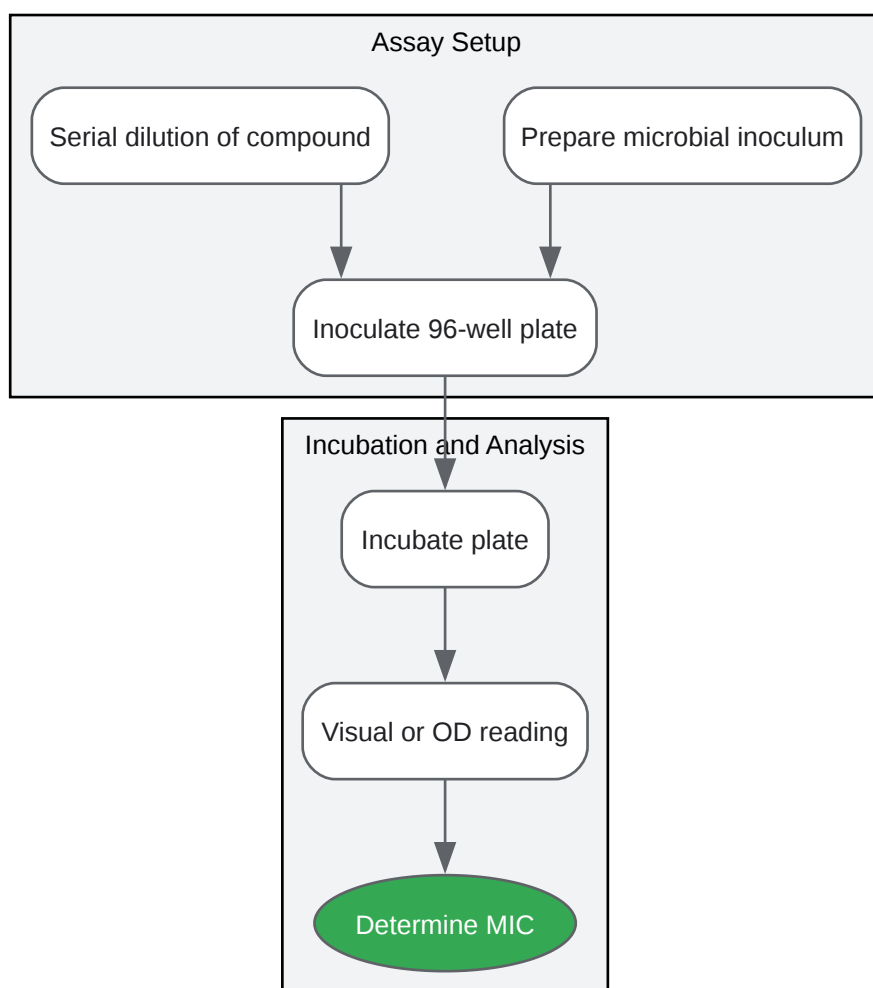
## Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[\[10\]](#)

### Experimental Protocol:

- **Preparation of Compound Dilutions:** Perform serial twofold dilutions of 3'-Methoxypropiphenone in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
- **Inoculation:** Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[10\]](#) This can be assessed visually or by measuring the optical density.





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Workflow for Antimicrobial Susceptibility (MIC) Testing.

## Applications in Synthesis

The primary application of 3'-Methoxypropiofenone is as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of several active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Tapentadol, a centrally acting analgesic.[6] It is also utilized in the synthesis of agrochemicals, such as herbicides and insecticides.[1]

In summary, while 3'-Methoxypropiofenone is a well-characterized compound with established synthetic utility, its full biological potential remains an area for further exploration.

The protocols and information provided herein offer a foundation for researchers interested in investigating this and related molecules in the context of drug discovery and development.

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